4-Bromo-1-nitro-1H-pyrazole chemical structure and properties
4-Bromo-1-nitro-1H-pyrazole chemical structure and properties
Executive Summary
4-Bromo-1-nitro-1H-pyrazole (CAS: N/A for specific isomer in common commercial databases; typically generated in situ or isolated as a labile intermediate) is a specialized heterocyclic compound utilized primarily as a high-energy intermediate in organic synthesis and energetic materials research. Unlike its stable C-nitro analogs, this N-nitro species is characterized by a weak N-N bond (approx. 45 kcal/mol), making it a potent nitrating agent and a substrate for sigmatropic rearrangements .
Its primary utility lies in the "Habraken Rearrangement" , a thermal isomerization that regioselectively introduces a nitro group onto the pyrazole carbon skeleton (C3/C5), enabling the synthesis of 3,4-disubstituted pyrazoles that are otherwise difficult to access via direct electrophilic aromatic substitution.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-Bromo-1-nitro-1H-pyrazole |
| Molecular Formula | C |
| Molecular Weight | 191.97 g/mol |
| SMILES | C1=C(C=NN1[O-])Br |
| Key Functional Groups | N-Nitro ( |
Structural Properties
The molecule features a pyrazole ring with a bromine atom at the 4-position and a nitro group attached to the pyrrole-like nitrogen (N1).[1]
-
Electronic Character: The N-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the pyrazole ring and activating the C3 and C5 positions towards nucleophilic attack (cine-substitution).
-
Bond Lability: The
bond is elongated compared to nitro bonds, contributing to its thermal instability and reactivity as a nitrating agent.
Synthesis Protocol
The synthesis of 4-bromo-1-nitro-1H-pyrazole is achieved via the electrophilic nitration of 4-bromopyrazole. Standard mixed acid nitration (
Reagents & Preparation
-
Precursor: 4-Bromopyrazole (1.0 eq)
-
Nitrating Agent: Acetyl Nitrate (AcONO
) [Prepared from Acetic Anhydride + Fuming ] -
Solvent: Acetic Acid (AcOH) or Acetic Anhydride (Ac
O) -
Temperature: 0°C to 10°C (Strict control required)
Step-by-Step Methodology
-
Preparation of Acetyl Nitrate: In a separate vessel, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (2.0 eq) at 0°C. Caution: Exothermic.
-
Nitration: Dissolve 4-bromopyrazole in acetic acid. Add the acetyl nitrate solution dropwise, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: Stir for 1–2 hours at 0°C. Monitor by TLC (disappearance of starting material).
-
Quenching: Pour the reaction mixture onto crushed ice/water.
-
Isolation: The N-nitro compound typically precipitates as a white or off-white solid. Filter and wash with cold water.
-
Purification: Recrystallization from hexane/chloroform (avoid heating above 40°C to prevent rearrangement).
Synthesis Workflow Diagram
Caption: Synthesis of 4-bromo-1-nitro-1H-pyrazole via acetyl nitrate nitration and subsequent potential thermal rearrangement.
Reactivity Profile: The Habraken Rearrangement
The defining characteristic of 4-bromo-1-nitro-1H-pyrazole is its propensity to undergo a thermal rearrangement (often referred to as the Habraken rearrangement) to form the thermodynamically stable C-nitro isomer.
Mechanism
Upon heating (typically in refluxing chlorobenzene or anisole), the nitro group migrates from the nitrogen (N1) to the carbon at position 3 (C3). This is an intramolecular [1,5]-sigmatropic shift.
Reaction:
Mechanistic Pathway Diagram[6][8]
Caption: Thermal rearrangement mechanism converting the N-nitro isomer to the stable C-nitro derivative.
Utility in Synthesis
This reactivity is crucial because direct nitration of 4-bromopyrazole with mixed acid is difficult due to the deactivating effect of the bromine. The N-nitration followed by rearrangement is a "trojan horse" strategy to install the nitro group at the C3 position.
Applications
Pharmaceutical Intermediates
The rearranged product, 4-bromo-3-nitro-1H-pyrazole , is a versatile scaffold.[2]
-
Kinase Inhibitors: The nitro group can be reduced to an amine (
), and the bromine can undergo Suzuki/Buchwald coupling, allowing the construction of complex kinase inhibitors (e.g., JAK or Aurora kinase inhibitors). -
Peptidomimetics: Pyrazole amino acids derived from this core are used in peptide backbone modification.
Energetic Materials (HEDM)
N-nitropyrazoles are a class of High Energy Density Materials .
-
Detonation Properties: The N-nitro group contributes significantly to the positive heat of formation (
). -
Sensitivity: While 4-bromo-1-nitro-1H-pyrazole itself is an intermediate, its derivatives (e.g., nitrated further to dinitro species) are studied as insensitive munitions components.
Safety & Handling Protocols
DANGER: N-Nitro compounds are potentially explosive and shock-sensitive.
| Hazard Class | Precautionary Measure |
| Explosion Hazard | Acetyl nitrate is explosive if heated or concentrated. Never distill reaction mixtures containing acetyl nitrate. |
| Thermal Stability | 4-Bromo-1-nitro-1H-pyrazole decomposes exothermically. Store below 0°C. Do not heat bulk material without DSC screening. |
| Shock Sensitivity | Handle with plastic spatulas. Avoid friction and impact. |
| Chemical Compatibility | Incompatible with strong reducing agents and strong bases (causes denitration). |
Disposal: Quench all N-nitro residues with aqueous sodium bicarbonate or dilute sodium hydroxide (hydrolysis to the parent pyrazole and nitrate) before disposal.
References
-
Juffermans, J. P. H., & Habraken, C. L. (1986). "Pyrazoles.[3][2][4][5][1][6][7][8][9][10] 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles." The Journal of Organic Chemistry, 51(24), 4656–4660. Link
-
Larina, L., & Lopyrev, V. (2009).[3] "Nitroazoles: Synthesis, Structure and Applications." Springer Science & Business Media. (Comprehensive text on N-nitroazole chemistry).
- Katritzky, A. R., et al. (2010). "The chemistry of N-substituted benzotriazoles and pyrazoles." Chemical Reviews.
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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